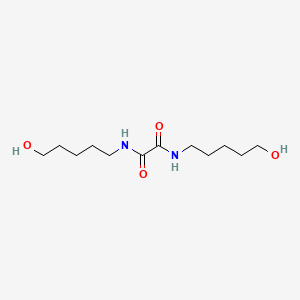
2H-Pyran-2-one, 3,6-dihydro-6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 3,6-dihydro-6-pentyl-, also known as 6-pentyl-2H-pyran-2-one, is an organic compound with the molecular formula C10H14O2. It is a member of the pyranone family and is characterized by a six-membered ring containing an oxygen atom and a double bond. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- can be achieved through various methods. One common approach involves the cyclization of 5-hexen-2-one in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired pyranone compound .
Another method involves the use of Grignard reagents. For example, the reaction of 5-hexen-2-one with a Grignard reagent, followed by cyclization, can produce 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated pyranone derivatives.
Substitution: Halogenated or alkylated pyranone compounds.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 3,6-dihydro-6-pentyl- involves its interaction with cellular components. In antifungal applications, it is believed to disrupt the cell membrane of fungi, leading to cell lysis and death . The compound may also interfere with fungal enzyme activity, further inhibiting growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Pentyl-α-pyrone: Another member of the pyranone family with similar structural features.
5,6-Dihydro-2H-pyran-2-one: A related compound with a different substitution pattern on the pyranone ring.
Uniqueness
2H-Pyran-2-one, 3,6-dihydro-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and antifungal activity make it particularly valuable in both the flavor and fragrance industry and agricultural applications .
Eigenschaften
| 83286-43-5 | |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-pentyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7,9H,2-4,6,8H2,1H3 |
InChI-Schlüssel |
NFZCUGMCAGQWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C=CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)


![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)






